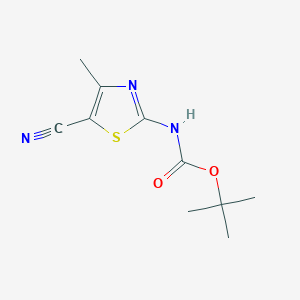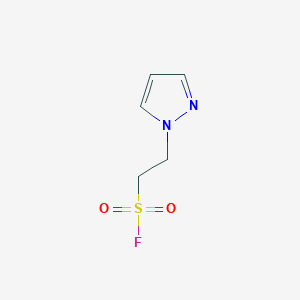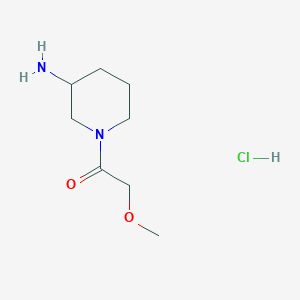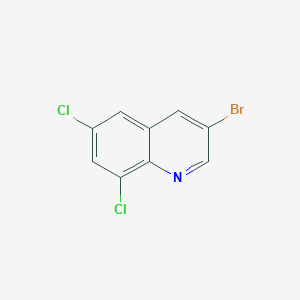
3-Bromo-6,8-dichloroquinoline
Übersicht
Beschreibung
3-Bromo-6,8-dichloroquinoline is a chemical compound with the empirical formula C9H3BrCl2O2 . It is a solid in form .
Molecular Structure Analysis
The molecular weight of 3-Bromo-6,8-dichloroquinoline is 276.95 . The InChI code is 1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5 (11)3-6 (8)9 (7)12/h1-4H .Physical And Chemical Properties Analysis
3-Bromo-6,8-dichloroquinoline is a solid in form . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antifungal Activity
3-Bromo-6,8-dichloroquinoline has been explored for its potential antifungal properties. A study by Gershon, Clarke, and Gershon (1996) demonstrated that compounds with chlorine in the 3 position, including variations of 3-Bromo-6,8-dichloroquinoline, showed significant fungitoxicity against various fungi like Aspergillus niger and Trichophyton mentagrophytes (Gershon, Clarke, & Gershon, 1996).
Synthesis of Derivatives
The compound has been used in synthesizing various derivatives for potential applications. Sabol, Owen, and Erickson (2000) described a novel and efficient synthesis method of 2,3-Dichloroquinoline from commercial 3-bromoquinoline (Sabol, Owen, & Erickson, 2000). Similarly, Şahin et al. (2008) investigated the bromination reaction of tetrahydroquinoline, leading to the synthesis of valuable derivatives like 6,8-dibromoquinoline (Şahin et al., 2008).
Incorporation into Novel Ligands
Hu, Zhang, and Thummel (2003) explored the incorporation of 6-bromoquinoline into novel chelating ligands using the Friedländer approach. This synthesis pathway could have implications in developing molecules with unique binding properties (Hu, Zhang, & Thummel, 2003).
Development of Antimicrobial Agents
Ouerghi et al. (2021) synthesized a novel compound from 3-bromoquinoline and assessed its antibacterial activity. This highlights the potential of 3-Bromo-6,8-dichloroquinoline in the development of new antimicrobial agents (Ouerghi et al., 2021).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Bromo-6,8-dichloroquinoline are not available, quinoline derivatives have attracted the attention of chemists and medicinal chemists due to their wide range of biological activities . They are used extensively in the treatment of various diseases, and many research reports have been generated in a brief span of time . Therefore, compounds containing the quinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Eigenschaften
IUPAC Name |
3-bromo-6,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUQQTWRGQCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



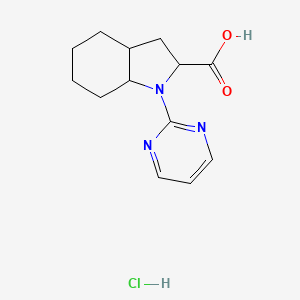
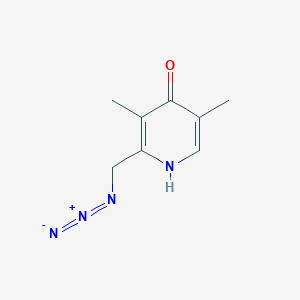
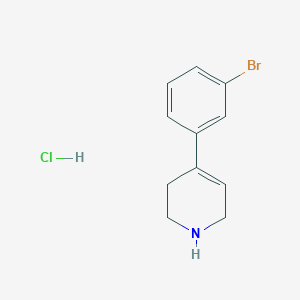
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)
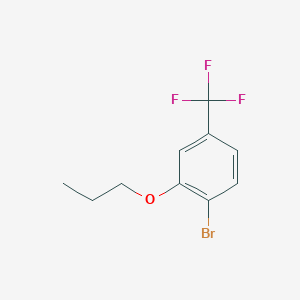
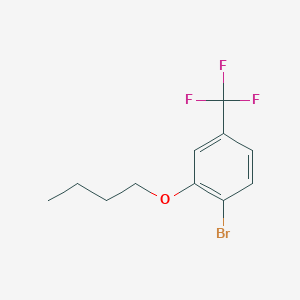
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)
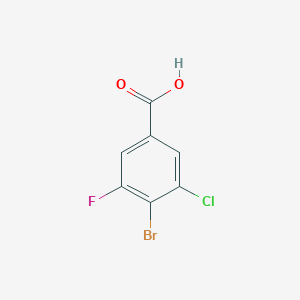
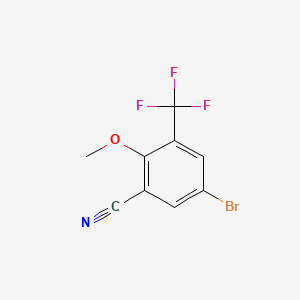
![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)
